Ethaboxam
Ethaboxam
N-[cyano(2-thienyl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide is a member of the class of aromatic amides obtained by formal condensation of the carboxy group of 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid with the amino group of amino(2-thienyl)acetonitrile. It is an aromatic amide, an aromatic amine, a secondary amino compound, a member of 1,3-thiazoles, a member of thiophenes and a nitrile.
Brand Name:
Vulcanchem
CAS No.:
162650-77-3
VCID:
VC0041704
InChI:
InChI=1S/C14H16N4OS2/c1-3-9-12(21-14(18-9)16-4-2)13(19)17-10(8-15)11-6-5-7-20-11/h5-7,10H,3-4H2,1-2H3,(H,16,18)(H,17,19)
SMILES:
CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2
Molecular Formula:
C14H16N4OS2
Molecular Weight:
320.4 g/mol
Ethaboxam
CAS No.: 162650-77-3
Reference Standards
VCID: VC0041704
Molecular Formula: C14H16N4OS2
Molecular Weight: 320.4 g/mol
CAS No. | 162650-77-3 |
---|---|
Product Name | Ethaboxam |
Molecular Formula | C14H16N4OS2 |
Molecular Weight | 320.4 g/mol |
IUPAC Name | N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C14H16N4OS2/c1-3-9-12(21-14(18-9)16-4-2)13(19)17-10(8-15)11-6-5-7-20-11/h5-7,10H,3-4H2,1-2H3,(H,16,18)(H,17,19) |
Standard InChIKey | NQRFDNJEBWAUBL-UHFFFAOYSA-N |
SMILES | CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2 |
Canonical SMILES | CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2 |
Melting Point | approximate 189℃ |
Description | N-[cyano(2-thienyl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide is a member of the class of aromatic amides obtained by formal condensation of the carboxy group of 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid with the amino group of amino(2-thienyl)acetonitrile. It is an aromatic amide, an aromatic amine, a secondary amino compound, a member of 1,3-thiazoles, a member of thiophenes and a nitrile. |
Synonyms | Guardian; N-(Cyano-2-thienylmethyl)-4-ethyl-2-(ethylamino)-5-thiazolecarboxamide; |
Reference | 1. Kim DS, Chun SJ, Jeon JJ, Lee SW, Joe GH. Synthesis and fungicidal activity of ethaboxam against Oomycetes. Pest Management Science: formerly Pesticide Science. 2004 Oct;60(10):1007-12. 2. PARK MK, KWANG-HYEON LI, YOONGHO L, YOUN-HYUNG LE, HOR-GIL HU, JEONG-HAN KI. Biotransformation of a fungicide ethaboxam by soil fungus Cunninghamella elegans. Journal of microbiology and biotechnology. 2003;13(1):43-9. 3. Kim DS, Prak HC, Chun SJ, Yu SH, Park KJ, Oh JH, Shin KH, Koh YJ, Kim BS, Hahm YI, Chung BK. Field performance of a new fungicide ethaboxam against cucumber downy mildew, potato late blight and pepper phytophthora blight in Korea. The Plant Pathology Journal. 1999;15(1):48-52. |
PubChem Compound | 11174640 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume